Isopenillic Acid
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Overview
Description
Preparation Methods
Isopenillic acid can be synthesized from penicillin through a stepwise procedure with penillic acid as an intermediate . The process involves the following steps:
Penicillin to Penillic Acid: Penicillin is converted to penillic acid in an acidic solution (pH 2-3).
Penillic Acid to this compound: Penillic acid then rearranges into this compound.
Another method involves the reaction of benzylpenicillin ester with phosphorus pentachloride at 60°C, yielding benzylthis compound ester and its disulfide . This reaction is significant as it provides a nearly complete conversion of the amide group into an iminochloride .
Chemical Reactions Analysis
Isopenillic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions involving common reagents like phosphorus pentachloride can produce different esters and derivatives.
The major products formed from these reactions include benzylthis compound ester and its disulfide .
Scientific Research Applications
Isopenillic acid has several scientific research applications:
Chemistry: It is used in the study of penicillin structure and degradation products.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the development of analytical methods and quality control applications for penicillin.
Mechanism of Action
The mechanism of action of isopenillic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the formation of iminochloride intermediates during its reactions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Isopenillic acid is unique compared to other penicillin derivatives due to its specific chemical structure and properties. Similar compounds include:
Penillic Acid: An intermediate in the synthesis of this compound.
Benzylpenicillin Ester: A precursor in the synthesis of this compound.
Phthalimidopenicillinate Ester: Another derivative obtained under similar reaction conditions.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-benzyl-1-[(1S)-1-carboxy-2-methyl-2-sulfanylpropyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,23)13(15(21)22)18-9-11(14(19)20)17-12(18)8-10-6-4-3-5-7-10/h3-7,9,13,23H,8H2,1-2H3,(H,19,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
QLTUFLACBYWAET-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
Canonical SMILES |
CC(C)(C(C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
Origin of Product |
United States |
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